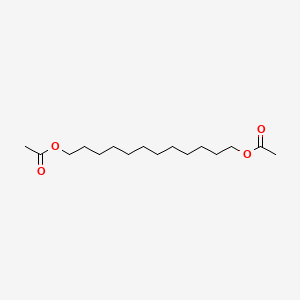

1,12-Diacetoxydodecane

Descripción general

Descripción

1,12-Diacetoxydodecane, also known as dodecamethylene diacetate or 1,12-dodecanediol diacetate, is a chemical compound with the molecular formula C16H30O4 . It has a molecular weight of 286.4 .

Molecular Structure Analysis

The molecular structure of this compound consists of a dodecane (12 carbon atoms) backbone with acetoxy (CH3COO) groups attached to the first and twelfth carbon atoms .

Physical and Chemical Properties Analysis

This compound is a solid at 20°C . It has a density of 0.955g/cm3 . It has a melting point of 40°C and a boiling point of 190°C at 10mmHg . It is soluble in toluene .

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Reactions

1,2-Diacetals, including structures related to 1,12-Diacetoxydodecane, are recognized for their utility in organic synthesis. They serve as rigid structural motifs offering a plethora of applications in natural product assembly. These include selective 1,2-diol or alpha-hydroxy acid protection, enantiotopic recognition, desymmetrization methods, chiral memory applications, and control in oligosaccharide synthesis. 1,2-Diacetals offer advantages over their five-ring acetonide counterparts in terms of stability and enhanced crystallinity of the products. Their favorable NMR characteristics facilitate structural assignment during asymmetric synthesis processes (Ley & Polara, 2007).

Pharmacological Applications

Compounds related to this compound exhibit significant pharmacological potentials. For example, azaindolylsulfonamides with selective inhibitory effects on histone deacetylase 6 (HDAC6) show promise in anticancer activity, especially in colorectal cancer cell lines. Such compounds highlight the broader utility of diacetoxydodecane derivatives in developing targeted therapies (Hsueh-Yun Lee et al., 2014).

Materials Science and Nanotechnology

The surface charge modification of nanoparticles, including those potentially derivable from this compound or related compounds, plays a crucial role in their biocompatibility and cellular uptake. Modifying surface charges can influence the interaction between nanoparticles and cell membranes, affecting the uptake and subsequent cellular responses. This has significant implications for the development of nanoparticle-based drug delivery systems and other biomedical applications (Chen et al., 2011).

Molecular Recognition and Self-Assembly

"Diacetoxyiodo"arenes, structurally related to this compound, are utilized as precursors in novel synthetic methods for preparing substituted fluoroarenes, showcasing their role in advanced organic synthesis and potential applications in designing new materials and molecular probes (Haskali et al., 2016).

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

1,12-Diacetoxydodecane plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds in the compound, leading to the formation of 1,12-dodecanediol and acetic acid . This interaction is crucial for the compound’s role in various biochemical pathways. Additionally, this compound can interact with proteins and other biomolecules, influencing their structure and function.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. The compound can bind to enzymes, either inhibiting or activating their activity. For example, this compound can inhibit the activity of certain esterases, preventing the hydrolysis of ester bonds . This inhibition can lead to an accumulation of esterified compounds within the cell, affecting various biochemical pathways. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects can include changes in gene expression, enzyme activity, and overall cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function, such as enhancing metabolic activity and promoting cell growth . At high doses, this compound can be toxic, leading to adverse effects such as cell death and tissue damage. These threshold effects are important for determining the safe and effective use of the compound in biochemical research and industrial applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the synthesis and degradation of esterified compounds. The compound can be hydrolyzed by esterases to form 1,12-dodecanediol and acetic acid, which can then enter other metabolic pathways . Additionally, this compound can influence the activity of metabolic enzymes, affecting the overall metabolic flux within the cell. This can lead to changes in metabolite levels and the regulation of various biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, this compound can accumulate in specific cellular compartments, affecting its localization and activity. This distribution is crucial for the compound’s role in various biochemical pathways and cellular processes.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can be localized to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism. This localization is crucial for the compound’s role in various biochemical pathways and cellular processes.

Propiedades

IUPAC Name |

12-acetyloxydodecyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O4/c1-15(17)19-13-11-9-7-5-3-4-6-8-10-12-14-20-16(2)18/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSQSFRDZIRKBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609817 | |

| Record name | Dodecane-1,12-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42236-50-0 | |

| Record name | Dodecane-1,12-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1592245.png)

![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1592246.png)